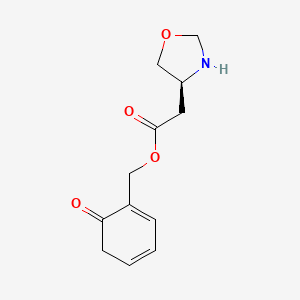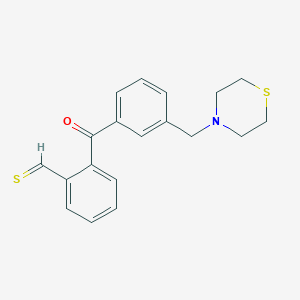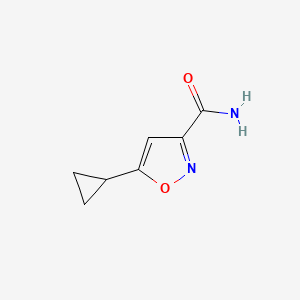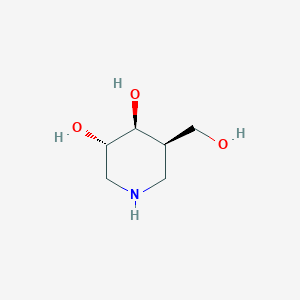
(3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol is a chiral piperidine derivative with hydroxyl groups at the 3rd and 4th positions and a hydroxymethyl group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a corresponding piperidine derivative with suitable reducing agents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride).
Substitution: Using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-3,4-dione derivatives, while substitution reactions can produce various halogenated piperidine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Research into the medicinal properties of this compound could reveal its potential as a therapeutic agent for various diseases.
Industry
In material science, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which (3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol exerts its effects would depend on its specific applications. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol: Unique due to its specific stereochemistry and functional groups.
Piperidine-3,4-diol: Lacks the hydroxymethyl group at the 5th position.
Hydroxymethylpiperidine: May have different stereochemistry or lack additional hydroxyl groups.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(3S,4S,5R)-5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m1/s1 |
Clave InChI |
QPYJXFZUIJOGNX-SRQIZXRXSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H](CN1)O)O)CO |
SMILES canónico |
C1C(C(C(CN1)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


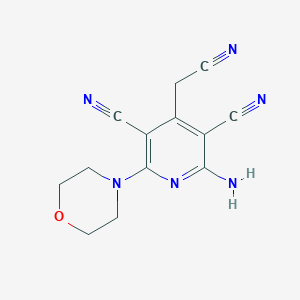
![2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)
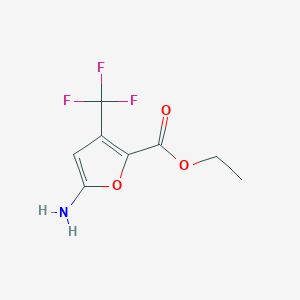
![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)
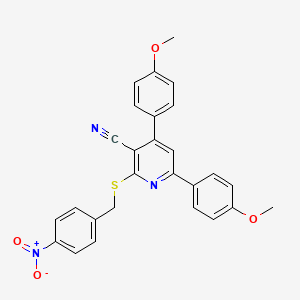

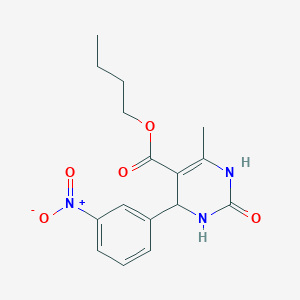

![tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11771904.png)
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)
